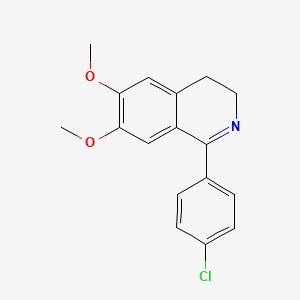

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Description

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of a 4-chlorophenyl group and two methoxy groups attached to the isoquinoline core

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYKLHWMLACKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384946 | |

| Record name | 1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729226 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76201-90-6 | |

| Record name | 1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 3,4-dimethoxyphenethylamine.

Formation of Schiff Base: The 4-chlorobenzaldehyde reacts with 3,4-dimethoxyphenethylamine to form a Schiff base through a condensation reaction.

Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the isoquinoline ring system.

Reduction: The resulting isoquinoline derivative is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Hydrogenation: Catalytic hydrogenation can be used to reduce the double bonds in the isoquinoline ring system, leading to fully saturated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Researchers explore its interactions with various biological targets to develop new therapeutic agents.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules

Biological Studies: It is used in studies to understand the structure-activity relationships of isoquinoline derivatives and their biological effects.

Industrial Applications: The compound’s derivatives are explored for use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. For example, its potential anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:

1-(4-Methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Similar structure but with a methoxy group instead of a chlorine atom. It may exhibit different pharmacological properties due to the electronic effects of the substituents.

1-(4-Bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: The presence of a bromine atom can influence the compound’s reactivity and biological activity.

1-(4-Fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 76201-90-6) is a compound of interest due to its potential biological activities. This isoquinoline derivative has been explored for various pharmacological effects, particularly in the context of muscle contractility and receptor modulation.

- Molecular Formula : C17H16ClNO2

- Molecular Weight : 303.77 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits significant effects on muscle contractility through various mechanisms, including modulation of calcium currents and receptor activity.

This compound appears to influence muscle contractility primarily by:

- Calcium Modulation : It enhances Ca release from intracellular stores and activates voltage-gated L-type Ca channels, which is crucial for muscle contraction .

- Receptor Interaction : The compound interacts with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), leading to alterations in smooth muscle activity .

In Vitro Studies

In a series of experiments conducted on isolated smooth muscle preparations:

- Concentration-Dependent Effects : At concentrations ranging from 25 to 100 μM, the compound significantly reduced Ca-dependent contractions. The maximal effect was observed at 50 μM, where it reduced contraction strength by approximately 31.6% compared to acetylcholine-induced contractions .

- Receptor Activity Reduction : Immunohistochemical analyses showed a 47% reduction in the activity of both 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons within the myenteric plexus when treated with the compound .

Summary of Key Findings

| Concentration (μM) | Effect on Contraction (%) | Receptor Activity Reduction (%) |

|---|---|---|

| 25 | Moderate | N/A |

| 50 | 31.6 | 47 (5-HT2A & 5-HT2B) |

| 100 | Significant | N/A |

Case Studies

- Study on Smooth Muscle Contractility : A study investigated the effects of the compound on rat stomach smooth muscle tissue. Results indicated that the compound's action was reversible and did not lead to spasmolytic effects typical for other isoquinolines .

- Receptor Interaction Study : Additional research highlighted that pre-treatment with specific mAChR antagonists significantly reduced the contractile response induced by the compound, suggesting its mechanism involves direct receptor modulation .

Q & A

Q. Table 2: Common Contaminants and Mitigation Strategies

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| Uncyclized intermediates | Incomplete reaction | Prolong reaction time, increase catalyst loading |

| Oxidation byproducts | Air exposure | Use inert atmosphere (N₂/Ar) |

| Solvent residues | Improper purification | Rotary evaporation + high-vacuum drying |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.